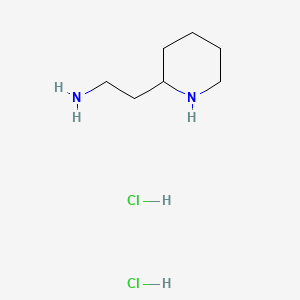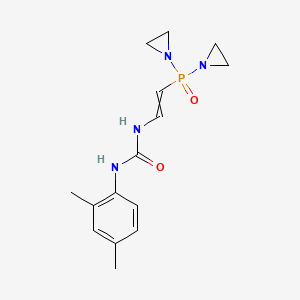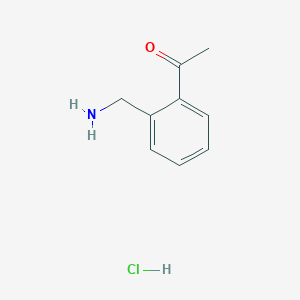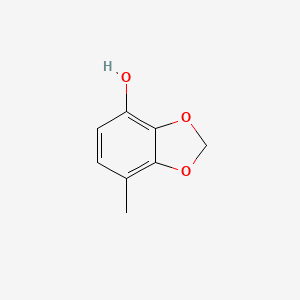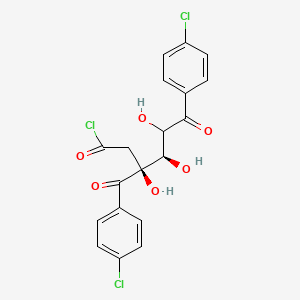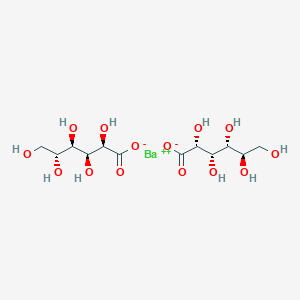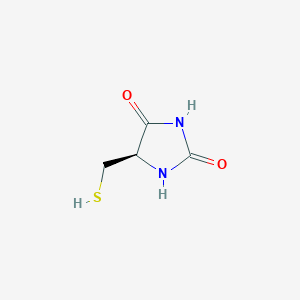
L-Cysteine hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine hydantoin is a derivative of L-cysteine, an amino acid containing sulfur This compound is part of the hydantoin family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteine hydantoin can be synthesized through several methods. One common approach involves the reaction of L-cysteine with potassium cyanate under basic conditions to form the ureido intermediate, which then cyclizes to produce this compound . Another method involves the use of amino acid methyl esters and potassium cyanate in a planetary ball-mill, which is an eco-friendly mechanochemical approach .
Industrial Production Methods
Industrial production of this compound often employs the Bucherer-Bergs reaction, which involves the condensation of amino acids with cyanates and isocyanates . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine hydantoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Reduction reactions can break disulfide bonds, converting this compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted hydantoins depending on the nucleophile used.
Scientific Research Applications
L-Cysteine hydantoin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Plays a role in studying protein folding and stability due to its ability to form disulfide bonds.
Mechanism of Action
The mechanism of action of L-Cysteine hydantoin involves its ability to form and break disulfide bonds, which are essential in maintaining protein structure and function. At higher concentrations, it inhibits RNA synthesis, while at lower concentrations, it interferes with viral morphogenesis . This dual mechanism makes it a valuable compound in antiviral research.
Comparison with Similar Compounds
L-Cysteine hydantoin can be compared with other hydantoin derivatives such as:
Phenytoin: An anticonvulsant used in the treatment of epilepsy.
Ethotoin: Another anticonvulsant with similar properties to phenytoin.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Uniqueness
This compound stands out due to its sulfur-containing structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring redox activity and disulfide bond formation.
Properties
Molecular Formula |
C4H6N2O2S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8)/t2-/m0/s1 |
InChI Key |
OTZNOKBPJBCNJO-REOHCLBHSA-N |
Isomeric SMILES |
C([C@H]1C(=O)NC(=O)N1)S |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)
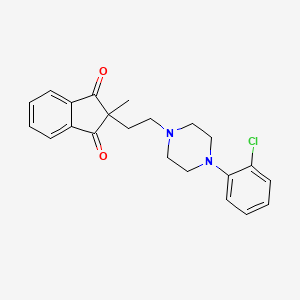
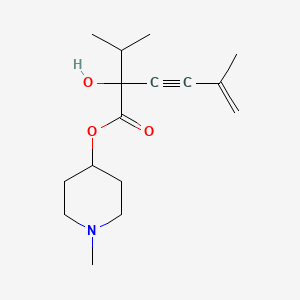
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)

